molecular formula C24H16F2N2O5S B11571632 ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11571632
M. Wt: 482.5 g/mol
InChI Key: GTAKBIVTYSIDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes fluorinated aromatic rings, a chromeno-pyrrol core, and a thiazole moiety

Preparation Methods

The synthesis of ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrol core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and anhydrides.

    Introduction of fluorine atoms: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Thiazole ring formation: This step may involve the condensation of a thioamide with a halogenated ketone or aldehyde.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles replace the fluorine atoms.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its fluorinated aromatic rings and chromeno-pyrrol core can be utilized in the design of advanced materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings and chromeno-pyrrol core may facilitate binding to specific active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with similar compounds such as:

Biological Activity

Ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C25H19F2N2O5SC_{25}H_{19}F_{2}N_{2}O_{5}S and it features a thiazole ring, a chromeno-pyrrole moiety, and fluorinated phenyl groups.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit:

  • Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways.
  • Antiviral Properties : Some studies indicate that it may have activity against viral infections by inhibiting viral replication mechanisms.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Biological Activity Cell Line/Model ED50 (µM) Mechanism
Study 1AntitumorHeLa Cells15Apoptosis via caspase activation
Study 2AntiviralVero Cells<0.25Inhibition of viral replication
Study 3CytotoxicityMCF-7 Breast Cancer20Cell cycle arrest

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study on Antitumor Efficacy : In a controlled study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxic effects with an ED50 value indicating effective growth inhibition at low concentrations. The study highlighted its potential as a therapeutic agent in breast cancer treatment.
  • Antiviral Activity Assessment : A study focused on herpes simplex virus (HSV) showed that the compound effectively reduced viral load in infected Vero cells. The results suggested that it could serve as a candidate for further development as an antiviral agent.

Research Findings

Recent research has expanded on the initial findings regarding the biological activity of this compound. Key findings include:

  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited enhanced antitumor effects, suggesting potential for combination therapy.
  • Safety Profile : Toxicity studies indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses in animal models.

Properties

Molecular Formula

C24H16F2N2O5S

Molecular Weight

482.5 g/mol

IUPAC Name

ethyl 2-[7-fluoro-1-(2-fluorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H16F2N2O5S/c1-3-32-23(31)21-11(2)27-24(34-21)28-18(13-6-4-5-7-15(13)26)17-19(29)14-10-12(25)8-9-16(14)33-20(17)22(28)30/h4-10,18H,3H2,1-2H3

InChI Key

GTAKBIVTYSIDQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.